molecular formula C10H12ClFO2S B1446773 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride CAS No. 1452184-05-2

4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1446773
CAS No.: 1452184-05-2
M. Wt: 250.72 g/mol
InChI Key: XKTPCKATYCBMAZ-UHFFFAOYSA-N
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Description

4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClFO2S. It is a derivative of benzene, featuring a tert-butyl group, a fluorine atom, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Mechanism of Action

Target of Action

The primary targets of 4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride are likely to be organic compounds with nucleophilic functional groups. This is because sulfonyl chlorides, such as 4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride, are typically used as electrophiles in organic synthesis .

Mode of Action

4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride interacts with its targets through a process known as nucleophilic substitution . In this process, the chloride ion of the sulfonyl chloride group is replaced by a nucleophile from the target molecule. This results in the formation of a new covalent bond between the sulfur atom of the sulfonyl group and the nucleophile .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride. For instance, its reactivity might be affected by the pH of the environment, as certain nucleophilic substitutions are known to be sensitive to pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-t-Butyl-3-fluorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both the tert-butyl and fluorine substituents. The tert-butyl group provides steric hindrance, while the fluorine atom influences the electronic properties of the compound. This combination of substituents makes it a valuable reagent in organic synthesis and research .

Properties

IUPAC Name

4-tert-butyl-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO2S/c1-10(2,3)8-5-4-7(6-9(8)12)15(11,13)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTPCKATYCBMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452184-05-2
Record name 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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